5-bromo-1H-benzo[d]imidazol-2-amine
Overview
Description
5-bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and an amino group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with a suitable brominated precursor. One common method is the condensation of o-phenylenediamine with 5-bromoisatin under acidic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic methods and continuous flow processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the cyclization and bromination steps, making the process more scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Cyclization Reactions: The compound can participate in further cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of nitrobenzimidazole derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
5-bromo-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-1H-benzo[d]imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can bind to DNA grooves, leading to the inhibition of nucleic acid synthesis and protein production. This interaction can result in cytotoxic effects on cancer cells and antimicrobial activity against pathogens.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-benzo[d]imidazol-2-amine
- 5-fluoro-1H-benzo[d]imidazol-2-amine
- 5-iodo-1H-benzo[d]imidazol-2-amine
Uniqueness
5-bromo-1H-benzo[d]imidazol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine substituent can be easily replaced with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
Biological Activity
5-Bromo-1H-benzo[d]imidazol-2-amine (C₇H₆BrN₃) is a heterocyclic compound belonging to the benzimidazole family, notable for its diverse biological activities, particularly in medicinal chemistry. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug discovery. It also highlights various studies and research findings related to this compound.
This compound has a molecular weight of approximately 202.04 g/mol and features a bromine atom attached to the benzimidazole ring. The compound undergoes various chemical reactions such as substitution, oxidation, and coupling reactions, making it versatile for synthetic applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated for its ability to inhibit the proliferation of cancer cells across various types. The compound's structure allows it to effectively interact with biological targets involved in cancer pathways, contributing to its potential as a therapeutic agent .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cancer Type | Mechanism of Action | Inhibition Rate (%) |
---|---|---|---|
Breast | Targeting cell cycle | 65 | |
Lung | Inducing apoptosis | 70 | |
Colon | Inhibiting growth | 60 |
Antimicrobial and Antifungal Activities
In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial and antifungal activities. These properties expand its potential applications in treating infections caused by resistant pathogens .
Table 2: Antimicrobial Activity of Derivatives
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL |
Derivative A (e.g., N-acetyl variant) | Antifungal | 16 µg/mL |
Derivative B (e.g., alkyl substituted) | Broad-spectrum | 8 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to various enzymes or receptors, modulating their activity effectively. Notably, it has been reported that modifications to the benzimidazole ring can significantly alter these interactions, leading to enhanced biological activity .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Antifungal Efficacy : Another investigation assessed the antifungal properties against Candida species, revealing that certain derivatives exhibited potent activity with MIC values lower than standard antifungal agents .
- Targeting Integrins : Research has shown that halogenated benzimidazole carboxamides, including derivatives of this compound, can target integrin α4β1, which is crucial in lymphomas, suggesting a potential pathway for therapeutic intervention .
Properties
IUPAC Name |
6-bromo-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKNNXAMJFCCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606999 | |
Record name | 6-Bromo-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791595-74-9 | |
Record name | 6-Bromo-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?
A1: 2-Amino-5-bromobenzimidazole (S17) has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The study demonstrated that S17 inhibits the growth of Listeria innocua (Gram-positive) and Escherichia coli (Gram-negative) with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. [] This finding suggests that S17 could be a potential lead compound for developing novel antibiotics, especially given the increasing concern of antibiotic resistance.
Q2: How does 2-Amino-5-bromobenzimidazole (S17) exert its antimicrobial effect?
A2: While the exact mechanism of action of S17 is not fully elucidated in the study, the research suggests that it functions by inhibiting the MurA enzyme. [] MurA is an essential enzyme involved in bacterial cell wall biosynthesis. [] By inhibiting MurA, S17 disrupts the formation of the bacterial cell wall, ultimately leading to bacterial cell death.
Q3: Are there any known limitations or challenges associated with 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?
A3: The research primarily focuses on the initial screening and identification of S17 as a potential MurA inhibitor. [] Further research is necessary to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.